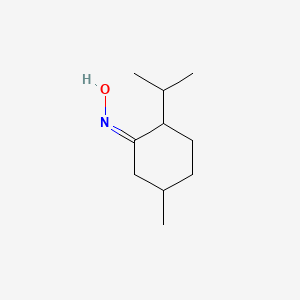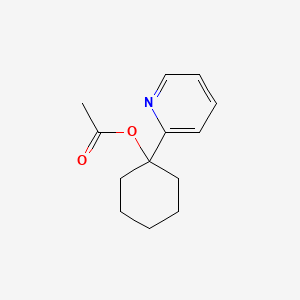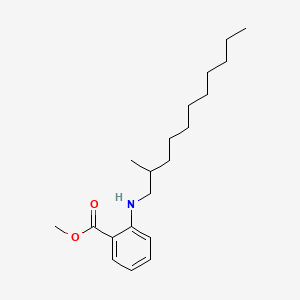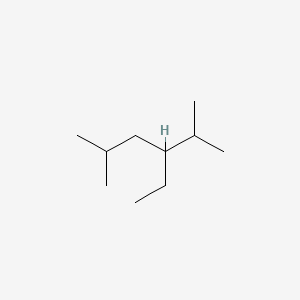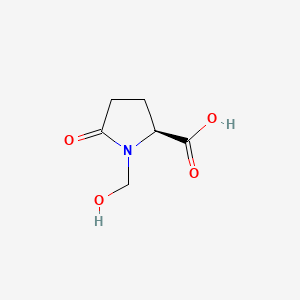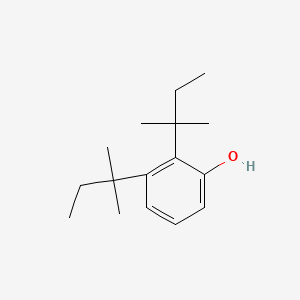
Di-tert-pentylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-pentylphenol typically involves the reaction of 2,4-di-tert-butylphenol with benzotriazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product .
化学反応の分析
Types of Reactions
Di-tert-pentylphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at its alkyl side chains, leading to the formation of hydroxy and oxo functions.
Substitution: It can undergo substitution reactions where the hydrogen atoms on the phenol ring are replaced by other functional groups.
Common Reagents and Conditions
Substitution: Reagents like halogens or nitrating agents are used under controlled temperature and pressure.
Major Products Formed
科学的研究の応用
Di-tert-pentylphenol has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of di-tert-pentylphenol involves its ability to absorb ultraviolet light and prevent the degradation of materials. It acts by neutralizing free radicals and reducing the production of reactive oxygen species, thereby protecting the integrity of the materials it is used in . Additionally, its antioxidant properties contribute to its effectiveness in various applications .
類似化合物との比較
Similar Compounds
2,4-Di-tert-butylphenol: Another phenolic compound with similar antioxidant properties.
2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol: A closely related compound used as a UV stabilizer.
Uniqueness
Di-tert-pentylphenol is unique due to its specific structure, which provides enhanced stability and effectiveness as a UV absorber compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial applications .
特性
CAS番号 |
25231-47-4 |
|---|---|
分子式 |
C16H26O |
分子量 |
234.38 g/mol |
IUPAC名 |
2,3-bis(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C16H26O/c1-7-15(3,4)12-10-9-11-13(17)14(12)16(5,6)8-2/h9-11,17H,7-8H2,1-6H3 |
InChIキー |
BRIRGRNYHFFFHD-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=C(C(=CC=C1)O)C(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


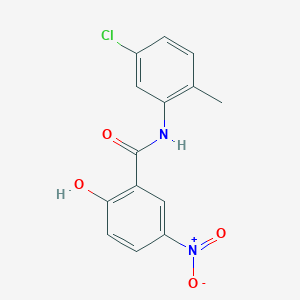
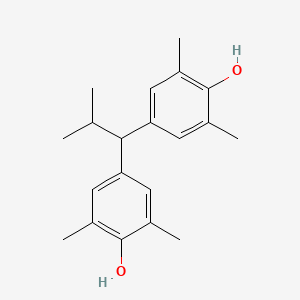


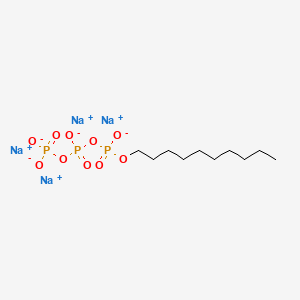
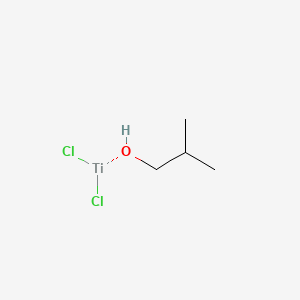
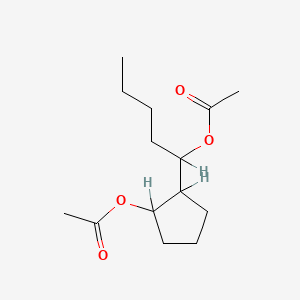
![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methoxybenzamide](/img/structure/B12647712.png)
